molecular formula C49H54Cl4N6O4 B1417680 2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide CAS No. 63089-83-8

2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide

Cat. No. B1417680
CAS RN: 63089-83-8
M. Wt: 932.8 g/mol
InChI Key: RHQHOPSBCPLMEI-UHFFFAOYSA-N
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Description

2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide is a useful research compound. Its molecular formula is C49H54Cl4N6O4 and its molecular weight is 932.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scintillation Properties in Polymers

The study by Salimgareeva and Kolesov (2005) on plastic scintillators based on polymethyl methacrylate discusses the scintillation properties of these materials when doped with various luminescent dyes. The research indicates that certain compounds, including those with naphthyl and phenyl groups, can significantly enhance the scintillation efficiency and stability of polymers. This suggests potential applications of complex compounds in improving the performance of scintillation materials used in radiation detection and measurement technologies Salimgareeva & Kolesov, 2005.

Antioxidant Applications and Environmental Fate

Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are widely used in various industrial and commercial products. This study underscores the environmental persistence and potential health impacts of phenolic compounds, including those with tert-butyl and chloro groups, highlighting the need for further research into safer and more environmentally friendly alternatives Liu & Mabury, 2020.

Advanced Materials and Catalysis

The research by Brumǎ, Rusanov, and Belomoina (2004) on di- and tetraphenylsilyl-containing polymers emphasizes the synthesis and applications of these materials in electronics, microelectronics, and membrane technology. The inclusion of specific functional groups, similar to those in the queried compound, can enhance the materials' properties, suggesting the potential for developing advanced materials with tailored functionalities Brumǎ, Rusanov, & Belomoina, 2004.

Environmental and Health Implications

The research on the toxicity and environmental behavior of various chlorinated compounds, including hydrocarbons and phenols, by Kimbrough (1972), provides insight into the potential environmental and health risks associated with these compounds. The study highlights the need for careful evaluation and management of such compounds to minimize their adverse effects on health and the environment Kimbrough, 1972.

properties

IUPAC Name

2-(3-tert-butyl-4-hydroxyphenoxy)-N-[4-chloro-3-[[4-(naphthalen-1-yldiazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54Cl4N6O4/c1-5-6-7-8-9-10-11-12-13-14-22-43(63-34-24-26-42(60)36(30-34)49(2,3)4)47(61)54-33-23-25-37(51)41(29-33)55-46-44(57-56-40-21-17-19-31-18-15-16-20-35(31)40)48(62)59(58-46)45-38(52)27-32(50)28-39(45)53/h15-21,23-30,43-44,60H,5-14,22H2,1-4H3,(H,54,61)(H,55,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQHOPSBCPLMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)NC1=CC(=C(C=C1)Cl)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)N=NC4=CC=CC5=CC=CC=C54)OC6=CC(=C(C=C6)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H54Cl4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886535
Record name Tetradecanamide, N-[4-chloro-3-[[4,5-dihydro-4-[2-(1-naphthalenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

932.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide

CAS RN

63089-83-8
Record name N-[4-Chloro-3-[[4,5-dihydro-4-[2-(1-naphthalenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]tetradecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63089-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 263-848-2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide, N-[4-chloro-3-[[4,5-dihydro-4-[2-(1-naphthalenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanamide, N-[4-chloro-3-[[4,5-dihydro-4-[2-(1-naphthalenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-tert-butyl-4-hydroxyphenoxy)-N-[4-chloro-3-[[4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]myristamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide
Reactant of Route 2
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide
Reactant of Route 3
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide
Reactant of Route 4
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide
Reactant of Route 5
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide
Reactant of Route 6
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide

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